molecular formula C16H10N4O2 B5347650 1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B5347650
M. Wt: 290.28 g/mol
InChI Key: BEQYRFSUIRGHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the triazoloquinoline family. This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a nitrophenyl group attached at the 1-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-20(22)13-6-3-5-12(10-13)16-18-17-15-9-8-11-4-1-2-7-14(11)19(15)16/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQYRFSUIRGHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with 2-aminobenzonitrile in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with biological macromolecules. In the case of its anticancer activity, the compound intercalates into DNA, disrupting the replication process and leading to cell death. It also upregulates pro-apoptotic proteins such as BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:

    1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer properties but differ in their specific molecular targets and pathways

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